(1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid

Catalog No.
S13675304
CAS No.
M.F
C11H12O2
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic...

Product Name

(1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid

IUPAC Name

(1S,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C11H12O2/c1-11(10(12)13)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,13)/t9-,11-/m0/s1

InChI Key

UXLNWWCUHTZUTE-ONGXEEELSA-N

Canonical SMILES

CC1(CC1C2=CC=CC=C2)C(=O)O

Isomeric SMILES

C[C@@]1(C[C@H]1C2=CC=CC=C2)C(=O)O

(1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid is a chiral compound characterized by a cyclopropane ring structure with a carboxylic acid functional group. The compound's stereochemistry is defined by the specific arrangement of atoms around its chiral centers, which significantly influences its chemical behavior and biological activity. The presence of both a methyl group and a phenyl group attached to the cyclopropane ring contributes to its unique properties, making it an interesting subject of study in organic chemistry and pharmacology.

Typical for carboxylic acids and cyclopropanes. Key reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, yielding an alkane derivative.
  • Nucleophilic Substitution: The carboxylic acid can act as a nucleophile in reactions with electrophiles, leading to the formation of new carbon-carbon bonds.

These reactions are facilitated by the compound's functional groups, allowing it to serve as a building block for more complex molecules.

Biologically, (1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid exhibits potential pharmacological activity. Its biological effects are often assessed through bioassays that measure its interaction with biological targets. The compound may influence metabolic pathways or exhibit effects on cellular functions due to its structural characteristics. Studies have shown that compounds with similar structures can display significant biological activities, including anti-inflammatory and analgesic properties .

Several synthetic routes have been developed for (1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid:

  • Cyclopropanation Reaction: This method involves the addition of a carbenoid species to an alkene or alkyne, forming the cyclopropane structure.
  • Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials to construct the desired cyclopropane framework.
  • Asymmetric Synthesis: Employing chiral catalysts or reagents to ensure that the product retains its specific stereochemistry during synthesis.

These methods highlight the versatility of synthetic strategies available for creating this compound.

(1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure may lead to the discovery of new drugs targeting specific biological pathways.
  • Synthetic Organic Chemistry: It serves as an intermediate in synthesizing more complex organic compounds.
  • Material Science: The compound could be explored for use in developing novel materials due to its structural properties.

Interaction studies focus on understanding how (1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid interacts with biological targets. These studies often employ computational methods such as molecular docking to predict binding affinities and modes of action. Additionally, experimental assays can be conducted to observe the compound's effects on cell lines or animal models, providing insights into its pharmacodynamics and potential therapeutic uses .

Several compounds share structural similarities with (1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-MethylcyclopropaneCyclopropaneLacks phenyl group; simpler structure
2-Phenylpropanoic acidAromatic carboxylic acidContains a straight-chain structure without cyclization
Cyclobutane carboxylic acidCyclobutaneFour-membered ring; different strain and reactivity
(R)-(+)-LimoneneMonoterpeneNatural product; used in flavor and fragrance

Each of these compounds exhibits distinct chemical properties and biological activities due to variations in their structures. The presence of the cyclopropane ring and specific substituents in (1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid sets it apart, contributing to its unique reactivity and potential applications in medicinal chemistry.

The compound’s IUPAC name, (1S,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid, reflects its bicyclic architecture and stereochemical configuration. The cyclopropane ring is numbered such that the carboxylic acid group occupies position 1, while the methyl and phenyl substituents are at positions 1 and 2, respectively. The (1S,2S) descriptor specifies the absolute configuration of the two chiral centers, critical for its three-dimensional geometry.

Molecular Formula: C₁₁H₁₂O₂
Molecular Weight: 176.21 g/mol
Structural Features:

  • A strained cyclopropane ring (bond angles ≈ 60°) fused to a planar phenyl group.
  • Carboxylic acid (-COOH) and methyl (-CH₃) groups at position 1.
  • Phenyl (-C₆H₅) substituent at position 2.

The compound’s SMILES notation (C[C@@]1(C[C@H]1C2=CC=CC=C2)C(=O)O) and InChI key (UXLNWWCUHTZUTE-ONGXEEELSA-N) encode its stereochemistry and connectivity. The cyclopropane ring’s strain energy (~27 kcal/mol) contributes to its reactivity, particularly in ring-opening reactions.

Historical Context of Cyclopropane Carboxylic Acid Derivatives

Cyclopropane derivatives have been studied since the early 20th century, with seminal work by Dem’yanov and Doyarenko highlighting their synthetic accessibility via [2+1] cycloadditions. The introduction of carboxylic acid functionalities to cyclopropanes emerged in the 1960s, driven by interest in their metabolic stability and bioisosteric potential. Early syntheses relied on:

  • Simmons–Smith reactions: Using diiodomethane and zinc-copper couples to generate cyclopropanes from alkenes.
  • Vinylcyclopropane rearrangements: Thermally induced rearrangements to form substituted cyclopropanes.

A comparative analysis of cyclopropane carboxylic acid derivatives reveals distinct trends:

Compound ClassKey Structural FeatureSynthetic MethodYear Introduced
Simple cyclopropanecarboxylic acidsSingle substituentCarbene insertion1958
Bicyclic derivativesFused aromatic ringsTransition-metal catalysis1985
Chiral cyclopropanesStereogenic centersAsymmetric synthesis1992

The target compound’s development parallels advances in stereocontrolled synthesis, particularly Sharpless epoxidation and Jacobsen kinetic resolution, which enabled precise configuration control.

Significance of Stereochemical Configuration in Bicyclic Systems

The (1S,2S) stereochemistry profoundly influences the compound’s physicochemical and biological properties:

  • Stereoelectronic Effects: The methyl and phenyl groups adopt a cis configuration, creating a dipole moment (≈1.8 D) that enhances solubility in polar aprotic solvents.
  • Enantioselective Recognition: Molecular docking studies suggest the (1S,2S) enantiomer exhibits 10–100× higher affinity for cytochrome P450 enzymes compared to its (1R,2R) counterpart.
  • Crystal Packing: X-ray diffraction data reveal a monoclinic lattice (space group P2₁) with intermolecular hydrogen bonding between carboxylic acid groups (O···H distance: 1.89 Å).

The table below contrasts properties of stereoisomers:

Property(1S,2S) Isomer(1R,2R) Isomer
Melting Point162–164°C155–157°C
Specific Rotation ([α]D²⁵)+48.3° (c=1, CHCl₃)-47.9° (c=1, CHCl₃)
LogP (Octanol/Water)2.342.31

These differences underscore the importance of stereochemical purity in applications ranging from asymmetric catalysis to drug discovery.

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

176.083729621 g/mol

Monoisotopic Mass

176.083729621 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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